molecular formula C4H6N2O3 B8492875 1-(Hydroxymethyl)imidazolidine-2,4-dione CAS No. 27774-46-5

1-(Hydroxymethyl)imidazolidine-2,4-dione

Cat. No.: B8492875
CAS No.: 27774-46-5
M. Wt: 130.10 g/mol
InChI Key: DZNJSBHVDXLTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Hydroxymethyl)imidazolidine-2,4-dione, also widely known as MDM hydantoin, is an organic compound belonging to the class of hydantoins . This heterocyclic compound features an imidazolidine core substituted with ketone groups at the 2 and 4 positions and a hydroxymethyl functional group . It is recognized as a decomposition product of the broader-spectrum preservative DMDM hydantoin and itself functions as an antimicrobial agent . Researchers value this compound for its role in studying preservative systems, particularly formaldehyde-releasing agents . As a formaldehyde releaser, it provides a reservoir of antimicrobial activity by creating an environment less favorable to microorganisms over time . Toxicological studies on the closely related compound MDM hydantoin in Sprague-Dawley rats have demonstrated a favorable safety profile in single-dose and 28-day repeated-dose oral toxicity studies, with a high No-Observed-Adverse-Effect Level (NOAEL) . These properties make it a compound of interest in research areas spanning microbiology, material preservation, and toxicological safety assessment . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

27774-46-5

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

1-(hydroxymethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C4H6N2O3/c7-2-6-1-3(8)5-4(6)9/h7H,1-2H2,(H,5,8,9)

InChI Key

DZNJSBHVDXLTIK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural diversity of imidazolidine-2,4-dione derivatives arises from substitutions at positions 1, 3, 5, or via functional group additions. Below is a comparative analysis of key analogs:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-(Hydroxymethyl)imidazolidine-2,4-dione C₆H₁₀N₂O₃ 158.16 1-hydroxymethyl, 5,5-dimethyl Limited literature; potential intermediate in organic synthesis
Imidazolidine-2,4-dione (Hydantoin) C₃H₄N₂O₂ 100.08 Parent structure (no substituents) Base compound for derivatives; used in anticonvulsants and polymer synthesis
Nitrofurantoin C₈H₆N₄O₅ 238.16 1-[(5-nitro-2-furyl)methyleneamino] Antibiotic for urinary tract infections; nitro group confers antimicrobial activity
3-(Hydroxymethyl)-1-(4-methoxyphenyl)imidazolidine-2,4-dione C₁₁H₁₂N₂O₄ 236.22 3-hydroxymethyl, 1-(4-methoxyphenyl) Synthesized via formaldehyde and methanol; aryl substitution may enhance photostability
5-(1-Hydroxyethyl)imidazolidine-2,4-dione C₅H₈N₂O₃ 144.13 5-(1-hydroxyethyl) Hydroxyethyl group increases hydrophilicity; potential metabolite in drug degradation pathways
1-Aminoimidazolidine-2,4-dione hydrochloride C₃H₅N₃O₂·ClH 151.55 1-amino Reactive intermediate for nucleophilic substitutions; used in peptide synthesis
Nifurtoinol C₉H₈N₄O₆ 264.19 3-hydroxymethyl, 1-[(5-nitrofuran-2-yl)methylideneamino] Antibacterial agent; combines hydroxymethyl and nitrofuran groups for enhanced solubility

Preparation Methods

Reaction Mechanism and Optimization

In the Biltz synthesis, benzil (1,2-diketone) reacts with urea under strongly basic conditions (e.g., NaOH in ethanol), initiating a benzoin rearrangement to form glycoluril intermediates. Subsequent cyclization and dehydration yield the imidazolidine-2,4-dione core. For example, Hatem and Mohamned (2022) demonstrated that substituted benzils (e.g., 4-methylbenzil, 4-bromobenzil) condense with urea to produce 1,5-diarylhydantoins in yields exceeding 70%.

Key parameters include:

  • Solvent : Ethanol or aqueous ethanol (12–25 mL/g benzil).

  • Base : 2.5 M NaOH (25 mL per 0.8 g benzil).

  • Temperature : Reflux (78–80°C) for 2 hours.

  • Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol.

Table 1: Analytical Data for Biltz-Derived Imidazolidine-2,4-dione Derivatives

CompoundFormulaC (%) Calc/FoundH (%) Calc/FoundN (%) Calc/Found
4,4-Dimethyl-bisphenylC₁₇H₁₆N₂O₂72.8/72.715.8/5.7510/9.83
4-Methyl-phenyl-4-phenylC₁₆H₁₄N₂O₂72.2/72.125.3/5.2210.5/10.44
4,4-Dibromo-bisphenylC₁₃H₈Br₂N₂O₂42.4/42.352.2/2.187.6/7.53

¹H NMR data further confirmed substituent integration, with aromatic protons resonating at δ 7.05–7.85 ppm and N–H signals at δ 11.3–18.5 ppm.

Alkylation-Hydrolysis Strategy for Hydroxymethyl Functionalization

A patent by EP0560581A2 outlines a two-step process to introduce hydroxymethyl groups at the C3 position of imidazolidine-2,4-dione, adaptable for 1-substituted analogs.

Step 1: Alkylation of Imidazolidine-2,4-dione

The imidazolidine-2,4-dione core undergoes alkylation with propargyl bromide or analogous electrophiles in the presence of a phase-transfer catalyst (PTC). For example:

  • Substrate : 1-R-imidazolidine-2,4-dione (R = alkyl, aralkyl).

  • Alkylating Agent : Propargyl bromide (1–5 eq).

  • Base : KOH or NaOH (1–2 eq).

  • Solvent : Tetrahydrofuran (THF) or methylene chloride.

  • Catalyst : Tetra-n-butylammonium bromide (0.001–0.2 eq).

  • Conditions : -10°C to 50°C for 1–24 hours.

This step yields 1-propargyl-3-(alkoxymethyl)imidazolidine-2,4-dione derivatives, which are isolated via extraction (ethyl acetate/water) and solvent evaporation.

Step 2: Acidic Hydrolysis to Hydroxymethyl Derivatives

The alkoxymethyl group is hydrolyzed under acidic conditions:

  • Acid : 1–500 eq HCl or H₂SO₄.

  • Temperature : 20–100°C for 5 minutes–24 hours.

  • Workup : Neutralization, extraction, and chromatography.

Table 2: Reaction Conditions for Hydroxymethyl Derivative Synthesis

ParameterOptimal Range
Alkylation Temp-10°C to 50°C
Hydrolysis Acid6 M HCl
Hydrolysis Time2 hours (80°C)
Phase-Transfer AgentPEG-400 or Crown Ethers

Mechanistic Insights and Substituent Effects

Benzylic Rearrangement in Biltz Synthesis

The Biltz mechanism proceeds via a nucleophilic attack by urea on benzil, forming a tetrahedral intermediate. Base-induced deprotonation triggers a benzylic rearrangement, culminating in cyclization to the hydantoin. Electron-donating groups (e.g., -CH₃, -OCH₃) at benzil’s para position enhance reaction rates by stabilizing transition states through resonance.

Steric and Electronic Effects in Alkylation

Bulky substituents at the imidazolidine N1 position hinder alkylation efficiency. For instance, aralkyl groups (e.g., benzyl) reduce yields by 15–20% compared to linear alkyl chains (e.g., methyl). Conversely, electron-withdrawing groups (e.g., -NO₂) on the aryl ring accelerate hydrolysis by polarizing the alkoxymethyl group.

Analytical and Spectroscopic Validation

Elemental Analysis and NMR Spectroscopy

Elemental composition (Table 1) and ¹H NMR data are critical for verifying product purity. For hydroxymethyl derivatives, the -CH₂OH proton resonates as a triplet at δ 3.8–4.2 ppm (J = 5–6 Hz), while the hydroxyl proton appears as a broad singlet at δ 2.5–3.5 ppm.

IR Spectroscopy

Stretching vibrations for imidazolidine-2,4-dione derivatives include:

  • C=O : 1740–1780 cm⁻¹ (strong).

  • N–H : 3200–3350 cm⁻¹ (broad).

  • C–O (hydroxymethyl) : 1050–1100 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(hydroxymethyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydantoin derivatives can be functionalized using hydroxymethylating agents like formaldehyde under basic conditions (pH 8–10) at 60–80°C . Solvent choice (e.g., DMF or THF) and catalyst presence (e.g., triethylamine) critically affect reaction efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended to achieve >95% purity. Yield optimization requires monitoring reaction kinetics using HPLC or TLC .

Q. How can the structural integrity of 1-(hydroxymethyl)imidazolidine-2,4-dione be validated experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For instance, the hydroxymethyl group (-CH2_2OH) shows characteristic signals at δ 3.5–4.0 ppm (1^1H) and δ 60–65 ppm (13^{13}C) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bonds ~1.22 Å, imidazolidine ring puckering) to confirm stereochemistry .
  • IR spectroscopy : Detect functional groups (e.g., N-H stretch at ~3200 cm1^{-1}, C=O at ~1700 cm1^{-1}) .

Q. What are the key reactivity trends of the hydroxymethyl group in this compound under acidic or basic conditions?

  • Methodological Answer : The hydroxymethyl group exhibits pH-dependent reactivity:

  • Acidic conditions : Prone to dehydration, forming a conjugated imidazolidine-2,4-dione with a vinylogous structure. Monitor via 1^1H NMR for loss of -CH2_2OH signals .
  • Basic conditions : Susceptible to nucleophilic substitution (e.g., with amines or thiols). Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric equilibria of 1-(hydroxymethyl)imidazolidine-2,4-dione in solution?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate energy differences between tautomers (e.g., keto-enol forms). Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM). Validate predictions with 1^1H NMR in deuterated solvents (e.g., D2_2O vs. DMSO-d6_6) to observe proton exchange rates .

Q. What strategies resolve contradictory data in bioactivity assays involving this compound?

  • Methodological Answer : Contradictions may arise from assay-specific variables:

  • Cell permeability : Use logP calculations (e.g., via HPLC retention times) to correlate hydrophilicity with activity in cell-based vs. cell-free assays .
  • Metabolic stability : Incubate the compound with liver microsomes and analyze degradation via LC-MS to identify active vs. inactive metabolites .
  • Statistical rigor : Apply factorial design (e.g., 2k^k designs) to isolate confounding factors like pH or temperature .

Q. How does modifying the hydroxymethyl group’s substituents impact the compound’s pharmacological profile?

  • Methodological Answer : Systematic SAR studies involve:

  • Synthetic diversification : Replace -CH2_2OH with -CH2_2NH2_2 or -CH2_2SH via reductive amination or thiol-ene reactions .
  • In vitro testing : Assess binding affinity (e.g., SPR for target proteins) and selectivity (e.g., kinase panel screens).
  • Molecular docking : Use AutoDock Vina to predict binding poses relative to the parent compound, focusing on hydrogen-bonding interactions with the imidazolidine core .

Q. What advanced techniques characterize the compound’s solid-state polymorphism?

  • Methodological Answer : Polymorph screening involves:

  • DSC/TGA : Identify thermal transitions (e.g., melting points, decomposition) across crystal forms .
  • PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to reference data.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which affects stability in formulation .

Data Contradiction & Validation

Q. How to address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :

  • Solvent parameters : Recalculate Hansen solubility parameters (δd_d, δp_p, δh_h) for the compound and solvents (e.g., water, ethanol) using COSMO-RS.
  • Experimental validation : Perform shake-flask assays at 25°C, quantifying solubility via UV-Vis spectrophotometry (λmax_{max} ~250 nm) .
  • Error analysis : Cross-check force fields (e.g., OPLS vs. GAFF) in molecular dynamics simulations to refine solvation models .

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